molecular formula C10H18N2O B13256226 2,2-Dicyclobutyl-N'-hydroxyethanimidamide

2,2-Dicyclobutyl-N'-hydroxyethanimidamide

Cat. No.: B13256226
M. Wt: 182.26 g/mol
InChI Key: AUBSYMRBJQVFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dicyclobutyl-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.27 g/mol It is characterized by the presence of two cyclobutyl groups attached to a central ethanimidamide structure, with a hydroxy group attached to the nitrogen atom

Preparation Methods

The synthesis of 2,2-Dicyclobutyl-N’-hydroxyethanimidamide typically involves the reaction of cyclobutylamine with ethyl formate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2,2-Dicyclobutyl-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The cyclobutyl groups can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives. Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dicyclobutyl-N’-hydroxyethanimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dicyclobutyl-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the cyclobutyl moieties play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use .

Comparison with Similar Compounds

2,2-Dicyclobutyl-N’-hydroxyethanimidamide can be compared with other similar compounds, such as:

    2,2-Dicyclobutyl-N’-hydroxyethanamide: Similar structure but lacks the imidamide group.

    2,2-Dicyclobutyl-N’-hydroxypropanimidamide: Similar structure with an additional carbon atom in the backbone.

    2,2-Dicyclobutyl-N’-hydroxybutanimidamide: Similar structure with two additional carbon atoms in the backbone.

The uniqueness of 2,2-Dicyclobutyl-N’-hydroxyethanimidamide lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

2,2-di(cyclobutyl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H18N2O/c11-10(12-13)9(7-3-1-4-7)8-5-2-6-8/h7-9,13H,1-6H2,(H2,11,12)

InChI Key

AUBSYMRBJQVFLK-UHFFFAOYSA-N

Isomeric SMILES

C1CC(C1)C(C2CCC2)/C(=N/O)/N

Canonical SMILES

C1CC(C1)C(C2CCC2)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.